molecular formula C4H13NO7S B7771576 Tris(hydroxymethyl)aminomethane sulfate

Tris(hydroxymethyl)aminomethane sulfate

Cat. No.: B7771576
M. Wt: 219.22 g/mol
InChI Key: AXRFNWFXORHARM-UHFFFAOYSA-N
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Description

Tris(hydroxymethyl)aminomethane sulfate is an organic compound widely used in biochemistry and molecular biology. It is known for its buffering properties, making it essential in various laboratory applications. The compound is particularly valuable in maintaining stable pH levels in solutions, which is crucial for many biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(hydroxymethyl)aminomethane sulfate can be synthesized through a two-step process. Initially, nitromethane reacts with formaldehyde to produce tris(hydroxymethyl)nitromethane. This intermediate is then reduced to tris(hydroxymethyl)aminomethane. The final step involves the reaction of tris(hydroxymethyl)aminomethane with sulfuric acid to form the sulfate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in crystalline form and requires careful handling to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Tris(hydroxymethyl)aminomethane sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The buffering action of tris(hydroxymethyl)aminomethane sulfate involves the neutralization of acids and bases, maintaining a stable pH. The compound interacts with hydrogen ions (H+) and hydroxide ions (OH-) to form water and a protonated or deprotonated form of the buffer. This mechanism is crucial in biological systems where pH stability is necessary for enzyme activity and other biochemical processes .

Comparison with Similar Compounds

  • 2-Amino-2-(hydroxymethyl)-1,3-propanediol (Trometamol)
  • Tris(hydroxymethyl)aminomethane hydrochloride
  • Tris(hydroxymethyl)aminomethane acetate

Comparison: Tris(hydroxymethyl)aminomethane sulfate is unique due to its sulfate group, which enhances its solubility and buffering capacity in certain applications. Compared to its hydrochloride and acetate counterparts, the sulfate form is less likely to interfere with biochemical reactions involving chloride or acetate ions .

Properties

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3.H2O4S/c5-4(1-6,2-7)3-8;1-5(2,3)4/h6-8H,1-3,5H2;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRFNWFXORHARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6992-38-7
Details Compound: 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:1)
Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6992-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60946470
Record name Sulfuric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23654-78-6
Record name 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23654-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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